molecular formula C8H9F3O4 B8123773 2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid

2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid

Cat. No.: B8123773
M. Wt: 226.15 g/mol
InChI Key: FLYNGOWDBUODRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with trifluoromethyl-substituted alkenes under the influence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both the ethoxycarbonyl and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Ethoxycarbonyl-2-(trifluoromethyl)cyclopropanecarboxylic acid (CAS No. 2250242-02-3) is a synthetic compound notable for its unique structural features, which include an ethoxycarbonyl group and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

  • Molecular Formula : C8H9F3O4
  • Molecular Weight : 226.15 g/mol
  • IUPAC Name : 2-ethoxycarbonyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the trifluoromethyl group is known to enhance the compound's binding affinity to hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzymatic activities.

Research Findings

  • Enzyme Inhibition : Studies have indicated that this compound may serve as a scaffold for developing enzyme inhibitors. Its structural features allow it to mimic substrates or transition states, thereby inhibiting target enzymes involved in various metabolic pathways.
  • Biochemical Assays : The compound has been employed in biochemical assays to probe enzyme mechanisms. Its reactivity can be harnessed to study the kinetics and dynamics of enzyme-substrate interactions.
  • Pharmacological Potential : Preliminary investigations suggest that derivatives of this compound could exhibit pharmacological properties, including anti-inflammatory and anti-cancer activities. The trifluoromethyl moiety is often associated with enhanced bioactivity in medicinal compounds.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic disorders. The results demonstrated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent for metabolic diseases.

Case Study 2: Anticancer Activity

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound exhibited selective cytotoxicity against certain cancer types, with IC50 values comparable to known chemotherapeutic agents.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(Trifluoromethyl)cyclopropanecarboxylic acidLacks ethoxycarbonyl groupLimited reactivity
Ethyl 2-(trifluoromethyl)cyclopropanecarboxylateEster instead of carboxylic acidDifferent metabolic pathways
This compoundUnique combination enhancing reactivityPotential enzyme inhibitors

Properties

IUPAC Name

2-ethoxycarbonyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O4/c1-2-15-6(14)7(8(9,10)11)3-4(7)5(12)13/h4H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYNGOWDBUODRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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